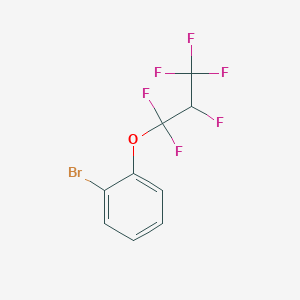

1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1-bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6O/c10-5-3-1-2-4-6(5)17-9(15,16)7(11)8(12,13)14/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNCBJYYWUBTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(C(C(F)(F)F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663093 | |

| Record name | 1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52328-77-5 | |

| Record name | 1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a halogenated aromatic compound with potential applications in various fields including materials science and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

- Molecular Formula : C9H5BrF6O

- Molecular Weight : 323.032 g/mol

- CAS Number : 406482-22-2

- Structure : The compound features a bromine atom and a hexafluoropropoxy group attached to a benzene ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of halogenated compounds can vary significantly based on their structure. In the case of this compound, research indicates that it may exhibit both toxicological and pharmacological properties.

Toxicological Studies

Toxicological assessments are essential for understanding the safety profile of chemical compounds. Studies have shown that halogenated compounds can affect cellular processes and may lead to cytotoxicity. For instance:

- Cytotoxicity : In vitro studies indicate that halogenated compounds can induce apoptosis in various cell lines. The mechanism often involves oxidative stress and mitochondrial dysfunction.

- Environmental Impact : Compounds with fluorinated groups may persist in the environment and bioaccumulate in organisms, raising concerns about their long-term ecological effects.

Pharmacological Potential

Emerging research suggests that this compound could have applications in drug development:

- Antimicrobial Activity : Some studies have reported that halogenated benzenes possess antimicrobial properties. The presence of bromine and fluorine atoms may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

- Anti-inflammatory Effects : Research indicates that certain halogenated compounds can modulate inflammatory pathways. This could position this compound as a candidate for further investigation in inflammatory diseases.

Case Studies

Several case studies highlight the biological implications of similar compounds:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles to form new carbon-nitrogen or carbon-sulfur bonds.

- Cross-Coupling Reactions: It can be employed in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds which are important in pharmaceuticals and agrochemicals.

Materials Science

The incorporation of fluorinated groups in organic compounds often enhances their thermal stability and chemical resistance. In materials science, this compound is explored for:

- Fluorinated Polymers: It serves as a precursor for the synthesis of fluorinated polymers that exhibit low surface energy and high hydrophobicity. These materials are useful in coatings and surface treatments.

- Liquid Crystals: Its structural properties may contribute to the development of liquid crystal displays (LCDs), where fluorinated compounds often improve performance characteristics.

Medicinal Chemistry

In medicinal chemistry, the compound's unique properties make it a candidate for drug development:

- Antimicrobial Agents: Research indicates that halogenated compounds can exhibit antimicrobial properties. The incorporation of the hexafluoropropoxy group may enhance bioactivity.

- Pharmacokinetics Studies: The fluorinated nature of this compound can influence its metabolic stability and bioavailability in biological systems.

Case Study 1: Synthesis of Fluorinated Biaryls

A study demonstrated the successful use of this compound in synthesizing fluorinated biaryl compounds through palladium-catalyzed coupling reactions. The resulting products showed enhanced activity against specific cancer cell lines compared to non-fluorinated analogs.

Case Study 2: Development of Fluorinated Polymers

Research focused on creating fluorinated polymers from this compound indicated improved thermal stability and chemical resistance. These polymers were tested for use in harsh chemical environments and demonstrated significant advantages over traditional materials.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Electronic Effects: The hexafluoropropoxy group (-OCH(CF₃)₂) is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution at positions ortho/para to the alkoxy group. This contrasts with non-fluorinated alkoxybenzenes, where alkoxy groups are electron-donating .

- Steric Effects : The bulk of -OCH(CF₃)₂ reduces reactivity in sterically demanding reactions compared to smaller groups like -OCHF₂ .

- Regiochemistry : Para-substituted analogs (e.g., 1-bromo-4-(hexafluoropropoxy)benzene) exhibit distinct electronic properties and reactivity patterns compared to ortho-substituted derivatives .

Physical and Chemical Properties

While specific data for the target compound are unavailable, inferences can be drawn from analogs:

- Boiling Point/Melting Point: Fluorinated alkoxy groups increase molecular weight and polarity, likely elevating boiling points compared to non-fluorinated analogs (e.g., 1-bromo-3-methylbenzene in ) .

- Solubility : High fluorine content enhances lipophilicity, improving solubility in organic solvents but reducing aqueous solubility.

- Stability : The strong C-F bonds in the hexafluoropropoxy group enhance thermal and oxidative stability, critical for high-temperature reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.